N,2,6-Trimethylaniline hydrochloride

CAS No.: 70522-62-2

Cat. No.: VC2460264

Molecular Formula: C9H14ClN

Molecular Weight: 171.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70522-62-2 |

|---|---|

| Molecular Formula | C9H14ClN |

| Molecular Weight | 171.67 g/mol |

| IUPAC Name | N,2,6-trimethylaniline;hydrochloride |

| Standard InChI | InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H |

| Standard InChI Key | GIWCHKXBXYCETK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC.Cl |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC.Cl |

Introduction

Chemical Identity and Structure

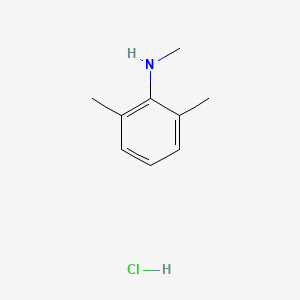

N,2,6-Trimethylaniline hydrochloride (CAS No. 70522-62-2) is composed of an aniline core with methyl substituents at the N, 2, and 6 positions, forming a salt with hydrogen chloride. The molecular formula is C9H14ClN with a molecular weight of 171.67 g/mol .

The parent compound, N,2,6-trimethylaniline (CAS No. 767-71-5), has a molecular formula of C9H13N and a molecular weight of 135.21 g/mol . The addition of HCl to form the salt significantly alters the compound's physicochemical properties while maintaining the core structural features.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 70522-62-2 |

| IUPAC Name | N,2,6-trimethylaniline;hydrochloride |

| Molecular Formula | C9H14ClN |

| Molecular Weight | 171.67 g/mol |

| InChI | InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H |

| InChIKey | GIWCHKXBXYCETK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC.Cl |

| Parent Compound | N,2,6-trimethylaniline (CAS 767-71-5) |

The structure reveals a typical arrangement for amine hydrochlorides, with the chloride counter-ion balancing the positive charge on the protonated nitrogen . The methyl groups at positions 2 and 6 create steric hindrance around the amine functionality, which can influence both reactivity and physical properties.

Spectroscopic Characterization

The spectra of similar compounds like 2,4,6-trimethylaniline show distinctive patterns in:

-

¹H NMR: Signals for aromatic protons (6.5-7.0 ppm), N-H protons (3.5-4.5 ppm), and methyl groups (2.0-2.5 ppm)

-

Mass spectrometry: Major fragments including the molecular ion and characteristic fragmentation patterns

For the hydrochloride salt, these spectra would exhibit shifts consistent with protonation of the nitrogen atom, particularly:

-

Downfield shift of signals associated with the amino group in NMR

-

Changed fragmentation patterns in mass spectrometry

-

Characteristic N-H stretching bands in IR spectra

These spectroscopic characteristics serve as valuable analytical markers for identification and purity assessment.

| Parameter | Details |

|---|---|

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) |

| Target Organs | Blood, Liver |

| Special Concerns | Methemoglobinemia risk |

| Proper Storage | Store under inert atmosphere (argon) |

| Emergency Limits | TEEL-1: 0.26 mg/m³, TEEL-2: 2.9 mg/m³, TEEL-3: 10 mg/m³ |

| Occupational Exposure Band | E (≤0.1 ppm) |

Proper handling procedures include:

-

Use of appropriate personal protective equipment

-

Adequate ventilation

-

Storage under inert atmosphere

-

Avoidance of skin contact and inhalation

Research Significance and Future Directions

N,2,6-Trimethylaniline hydrochloride represents an important compound within the class of substituted anilines, with several aspects worthy of further investigation:

-

Structure-Activity Relationships:

-

The influence of the N-methyl group on reactivity compared to other trimethylanilines

-

Effects of the 2,6-dimethyl substitution pattern on steric properties

-

-

Synthetic Methodologies:

-

Development of more efficient and selective synthesis routes

-

Green chemistry approaches to reduce environmental impact

-

-

Applications Development:

-

Exploration of potential catalytic applications

-

Investigation of pharmaceutical applications based on biological activity profiles

-

-

Toxicological Research:

-

Comprehensive assessment of long-term health effects

-

Mechanistic studies on metabolism and biotransformation

-

The unique structural features of this compound, particularly the N-methyl group combined with the 2,6-dimethyl substitution pattern, provide interesting opportunities for comparative studies with other substituted anilines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume